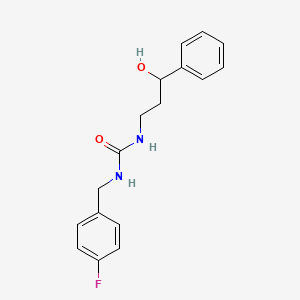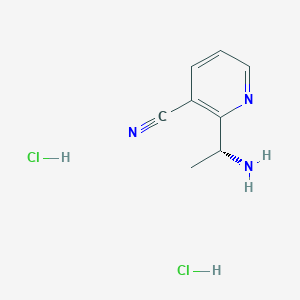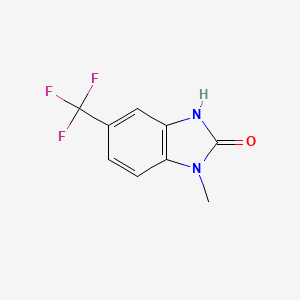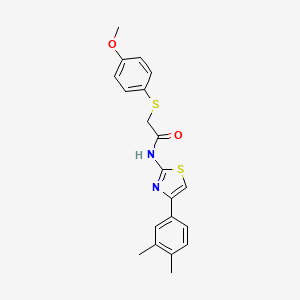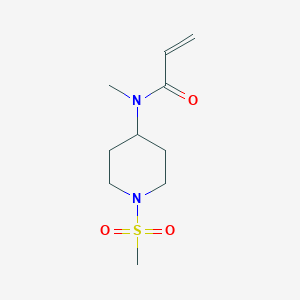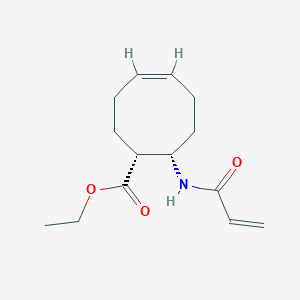
Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate, also known as EPCOC, is a cyclic compound that has been synthesized and studied for its potential applications in scientific research.
作用機序
The mechanism of action of Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate is not fully understood, but it is thought to involve binding to specific proteins or enzymes in cells. This binding may lead to inhibition of enzyme activity or disruption of protein-protein interactions, ultimately leading to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate has cytotoxic effects on certain cancer cell lines, including breast cancer and lung cancer cells. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. Additionally, Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate has been shown to have anti-inflammatory effects in animal models.
実験室実験の利点と制限
One advantage of using Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising activity against certain cancer cell lines and may have potential as a lead compound for the development of new anticancer drugs. However, its mechanism of action is not fully understood, and further research is needed to determine its potential toxicity and side effects.
将来の方向性
There are several potential future directions for research on Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate. One area of interest is the development of Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate derivatives with improved activity and selectivity against cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate and its potential toxicity and side effects. Finally, Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate may have potential applications in other areas of scientific research, such as chemical biology and bioorganic chemistry, and further exploration of these areas may yield new insights into its properties and potential applications.
合成法
Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate can be synthesized through a multi-step process involving the reaction of cyclooctene, ethyl acrylate, and ammonium acetate. The resulting compound has been characterized through various analytical techniques, including NMR spectroscopy and X-ray crystallography.
科学的研究の応用
Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate has been studied for its potential applications in various areas of scientific research, including drug discovery and development, chemical biology, and bioorganic chemistry. It has been shown to have activity against certain cancer cell lines, making it a promising lead compound for the development of new anticancer drugs. Additionally, Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate has been used as a probe for studying protein-ligand interactions and enzyme mechanisms.
特性
IUPAC Name |
ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-3-13(16)15-12-10-8-6-5-7-9-11(12)14(17)18-4-2/h3,5-6,11-12H,1,4,7-10H2,2H3,(H,15,16)/b6-5-/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDFRCGBAWLFNL-DUVUQDDDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC=CCCC1NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC/C=C\CC[C@@H]1NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-ethyl (1R,8S)-8-(prop-2-enamido)cyclooct-4-ene-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2471520.png)
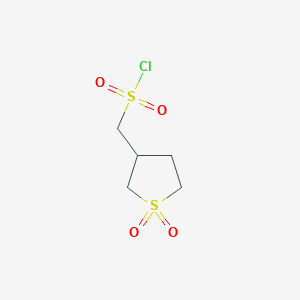
![3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2471525.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2471526.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2471527.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2471528.png)
